molecular formula C10H4ClF3N2O2 B3032718 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline CAS No. 39487-89-3

4-Chloro-3-nitro-8-(trifluoromethyl)quinoline

Cat. No. B3032718
CAS RN: 39487-89-3
M. Wt: 276.60
InChI Key: CWGIRNOYXHBCRX-UHFFFAOYSA-N
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Description

The compound "4-Chloro-3-nitro-8-(trifluoromethyl)quinoline" is a quinoline derivative that is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Quinoline derivatives are known for their wide range of biological activities and have been utilized in the treatment of diseases such as malaria and as antibacterials, antitumor agents, and corrosion inhibitors .

Synthesis Analysis

The synthesis of quinoline derivatives often involves base-mediated reactions, as demonstrated in the preparation of 4-chloro-7-(trifluoromethyl)quinoline, which is an intermediate in the synthesis of the antihypertensive agent losulazine. This process includes a reaction of ortho-nitroaryl chlorides and fluorides with nitroalkanes followed by an oxidative Nef reaction to yield aryl ketones . Additionally, the synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines can be achieved through nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines, showcasing the versatility of these compounds as precursors for generating bifunctionality required for building heterocyclic rings .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using various spectroscopic techniques and theoretical calculations. For instance, DFT and TD-DFT/PCM calculations have been employed to determine the structural parameters of related quinoline compounds, providing insights into their optimized molecular structures, spectroscopic characterizations, and electronic interactions . Crystal structures of quinoline derivatives have also been reported, revealing differences in molecular conformations and intermolecular interactions .

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions, including oxidative dimerization in the presence of trichloro- and trifluoroacetic acid, leading to the formation of dimers and quinolines as main products . Nucleophilic substitution reactions with various nucleophiles can lead to novel substituted quinolinones, while reactions involving ring opening-ring closure can result in the transformation of the quinoline nucleus .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. For example, the introduction of electron-withdrawing groups such as nitro or trifluoromethyl groups can significantly affect the binding affinity of these compounds to biological receptors, as well as their corrosion inhibition properties . Electrochemical techniques, DFT, and molecular dynamic simulations have been used to study the corrosion inhibition properties of quinoline derivatives, revealing that they act as mixed-type inhibitors and exhibit excellent inhibition performance .

Scientific Research Applications

Summary of the Application

Trifluoromethylpyridine (TFMP) derivatives, which include “4-Chloro-3-nitro-8-(trifluoromethyl)quinoline”, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

Results or Outcomes

Since the introduction of fluazifop-butyl, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

2. Pharmaceutical Industry

Summary of the Application

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval .

Results or Outcomes

Many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety And Hazards

The safety data sheet for a similar compound, “4-Chloro-8-(trifluoromethyl)quinoline”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-3-nitro-8-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3N2O2/c11-8-5-2-1-3-6(10(12,13)14)9(5)15-4-7(8)16(17)18/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGIRNOYXHBCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237231
Record name Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitro-8-(trifluoromethyl)quinoline

CAS RN

39487-89-3
Record name Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39487-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-nitro-8-(trifluoromethyl)quinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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